molecular formula C18H25ClN2O2S B13977098 N-(2-Diethylaminoethyl)-alpha-hydroxy-alpha-phenyl-2-thiopheneacetamide hydrochloride CAS No. 37109-17-4

N-(2-Diethylaminoethyl)-alpha-hydroxy-alpha-phenyl-2-thiopheneacetamide hydrochloride

Cat. No.: B13977098
CAS No.: 37109-17-4
M. Wt: 368.9 g/mol
InChI Key: KMNXFUMKMYGBSK-UHFFFAOYSA-N
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Description

N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride is a chemical compound with a complex structure that includes a thiophene ring, a phenyl group, and a diethylaminoethyl side chain

Preparation Methods

The synthesis of N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride typically involves multiple steps, starting with the preparation of the thiophene ring and the phenyl group. The diethylaminoethyl side chain is then introduced through a series of reactions, including alkylation and amide formation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Scientific Research Applications

N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.

    Medicine: Research into its potential therapeutic effects, such as its use as a local anesthetic or in the treatment of specific medical conditions, is ongoing.

    Industry: The compound’s properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or changes in cellular metabolism.

Comparison with Similar Compounds

N-(2-diethylaminoethyl)-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide hydrochloride can be compared with similar compounds such as:

    Procainamide: A local anesthetic with a similar diethylaminoethyl side chain but different core structure.

    Lidocaine: Another local anesthetic with a different chemical structure but similar pharmacological effects.

    2-Diethylaminoethylchloride hydrochloride: A related compound used as an intermediate in the synthesis of various pharmaceuticals.

Properties

CAS No.

37109-17-4

Molecular Formula

C18H25ClN2O2S

Molecular Weight

368.9 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-hydroxy-2-phenyl-2-thiophen-2-ylacetamide;hydrochloride

InChI

InChI=1S/C18H24N2O2S.ClH/c1-3-20(4-2)13-12-19-17(21)18(22,16-11-8-14-23-16)15-9-6-5-7-10-15;/h5-11,14,22H,3-4,12-13H2,1-2H3,(H,19,21);1H

InChI Key

KMNXFUMKMYGBSK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.Cl

Origin of Product

United States

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